molecular formula C12H9ClO2 B6327733 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% CAS No. 53905-34-3

2-Chloro-4-(4-hydroxyphenyl)phenol, 95%

Cat. No. B6327733
CAS RN: 53905-34-3
M. Wt: 220.65 g/mol
InChI Key: KOOMYCULAWPCTA-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-hydroxyphenyl)phenol, 95% (2C4HPP) is a phenolic compound that has been studied for its potential applications in chemistry, biochemistry, and medicine. It is a versatile compound with many possible applications due to its interesting chemical, biochemical, and physiological properties.

Scientific Research Applications

2-Chloro-4-(4-hydroxyphenyl)phenol, 95% has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It has been used as a reagent in the synthesis of various compounds, including phenolic esters, amines, and thiols. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic compounds. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism of Action

2-Chloro-4-(4-hydroxyphenyl)phenol, 95% is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been shown to inhibit the activity of enzymes involved in the production of ROS and RNS, such as NADPH oxidase and cyclooxygenase. In addition, 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
2-Chloro-4-(4-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have potential anti-cancer, anti-microbial, and anti-viral effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% for laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and has a wide variety of potential applications. The main limitation is its potential toxicity, as it has been shown to be toxic to some organisms at high concentrations.

Future Directions

Potential future directions for the use of 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% include further study of its anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-viral effects. Additionally, further study of its potential toxicity and its mechanism of action could lead to the development of safer and more effective drugs. Additionally, further study of its potential applications in chemistry, biochemistry, and medicine could lead to the development of new and more effective compounds.

Synthesis Methods

2-Chloro-4-(4-hydroxyphenyl)phenol, 95% can be synthesized from the reaction of 4-hydroxybenzaldehyde and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon and the product is isolated by column chromatography.

properties

IUPAC Name

2-chloro-4-(4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMYCULAWPCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605977
Record name 3-Chloro[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-hydroxyphenyl)phenol

CAS RN

53905-34-3
Record name 3-Chloro[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53905-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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